

DEHP Technical Guide: Standards, Analysis, and Biological Impact

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Compound of Interest

Compound Name: DEHP (Standard)

Cat. No.: B3430189

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CAS Number: 117-81-7

This technical guide provides an in-depth overview of Di(2-ethylhexyl) phthalate (DEHP), a widely used plasticizer. The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive resource on its chemical identity, analytical methodologies, toxicological profile, and mechanisms of action.

Chemical and Physical Properties

DEHP, with the CAS number 117-81-7, is a diester of phthalic acid and 2-ethylhexanol.^{[1][2][3][4]} It is a colorless, viscous liquid that is soluble in oil but not in water.^[2] Key physicochemical properties are summarized in Table 1.

Property	Value	Reference
Molecular Formula	C ₂₄ H ₃₈ O ₄	[1][3]
Molecular Weight	390.56 g/mol	[1][4]
Melting Point	-50 °C	[3]
Boiling Point	386 °C	[3]
Flash Point	207 °C	[3]
Water Solubility	0.003 mg/L (non-colloidal)	[5]
log Kow (Octanol-Water Partition Coefficient)	7.5	[5]

Analytical Methodologies

Accurate quantification of DEHP in various matrices is crucial for safety and regulatory compliance. High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common analytical techniques.

Experimental Protocol: DEHP Analysis in Pharmaceuticals via HPLC-UV

This protocol provides a general framework for the determination of DEHP in pharmaceutical products.

2.1.1. Sample Preparation (Liquid-Liquid Extraction)

- Weigh a representative portion of the homogenized sample.
- Add a known volume of a suitable organic solvent (e.g., hexane or acetonitrile).
- Vortex or sonicate the mixture to ensure thorough extraction of DEHP.
- Separate the organic layer, which now contains the extracted DEHP.
- Evaporate the solvent to concentrate the extract.

- Reconstitute the residue in the mobile phase for HPLC analysis.

2.1.2. HPLC-UV Instrumentation and Conditions

- Instrument: HPLC system equipped with a UV detector.
- Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 μ m).
- Mobile Phase: A gradient of acetonitrile and water is commonly used.
- Flow Rate: Typically 1.0 mL/min.
- Detection Wavelength: 225 nm is often used for DEHP detection.[\[6\]](#)
- Injection Volume: 20 μ L.
- Column Temperature: 25 $^{\circ}$ C.[\[6\]](#)

Experimental Protocol: DEHP Analysis in Consumer Products via GC-MS

This protocol is based on the CPSC-CH-C1001-09.3 test method for phthalates in consumer products.[\[7\]](#)

2.2.1. Sample Preparation

- Dissolve a portion of the sample in tetrahydrofuran (THF).
- Precipitate the PVC polymer by adding hexane.
- Filter the solution to remove the precipitated polymer.
- Dilute the filtrate with cyclohexane.
- An internal standard may be added for quantification.

2.2.2. GC-MS Instrumentation and Conditions

- Instrument: Gas Chromatograph coupled with a Mass Spectrometer.

- Injection Mode: Splitless injection is often used for trace analysis.
- Carrier Gas: Helium at a constant flow rate.
- Column: A capillary column such as a DB-5MS is suitable.
- Oven Temperature Program: A temperature gradient is used to separate the analytes.
- Mass Spectrometer Mode: Can be run in both full scan and Selected Ion Monitoring (SIM) mode for higher sensitivity and specificity.

Toxicological Profile

DEHP is a well-studied compound with a range of toxicological effects observed in animal studies. It is classified as "reasonably anticipated to be a human carcinogen" by the National Toxicology Program (NTP).^[8] The primary health concerns are related to its effects on the reproductive and developmental systems, as well as liver toxicity.

Quantitative Toxicological Data

The following table summarizes key quantitative data from animal studies on the toxicological effects of DEHP.

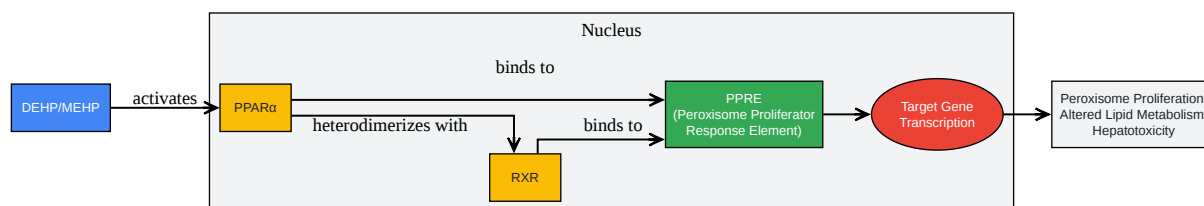
Endpoint	Species	Exposure Route	NOAEL (No Observed Adverse Effect Level)	LOAEL (Lowest Observed Adverse Effect Level)	Reference
Developmental Toxicity (Testicular Effects)	Rat	Oral	4.8 mg/kg/day	14 mg/kg/day	[9]
Male Reproductive Effects	Rodent	Oral	-	10-20 mg/kg/day	[8]
Female Fertility	Mouse	Oral	-	130 mg/kg/day	[8]
Renal Effects	Mouse	Oral	-	9.5 mg/kg/day	[8]
Liver Tumors	Rat, Mouse	Oral	-	-	[10]

Signaling Pathways and Mechanisms of Action

DEHP exerts its biological effects through various signaling pathways. Two of the most well-documented are the activation of Peroxisome Proliferator-Activated Receptor alpha (PPAR α) and the Nuclear Factor-kappa B (NF- κ B) signaling pathway.

PPAR α Signaling Pathway

DEHP and its primary metabolite, mono(2-ethylhexyl) phthalate (MEHP), are known activators of PPAR α . This activation is a key mechanism underlying DEHP-induced liver toxicity in rodents.

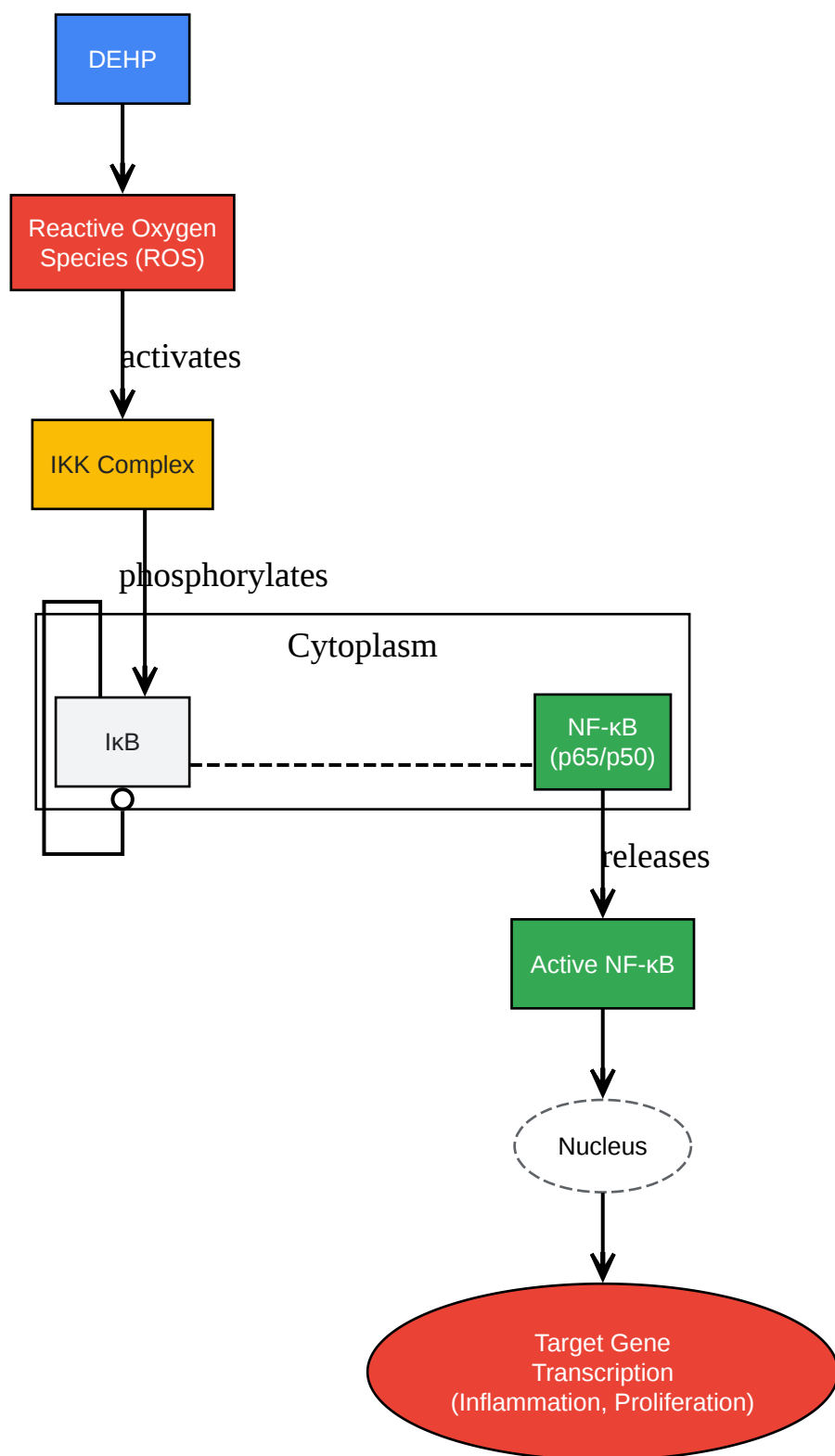


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Caption: DEHP activation of the PPARα signaling pathway.

NF-κB Signaling Pathway

DEHP has been shown to activate the NF-κB signaling pathway, which is involved in inflammatory responses and cell proliferation.[1][2][3] This activation can contribute to DEHP-induced cellular stress and tumorigenesis.



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Caption: DEHP-induced activation of the NF-κB signaling pathway.

Regulatory Context

Regulatory bodies worldwide have set limits for DEHP in various products. The U.S. Food and Drug Administration (FDA) recommends avoiding the use of DEHP as an excipient in drug and biologic products.[11][12] The Environmental Protection Agency (EPA) has set a maximum contaminant level for DEHP in drinking water.[8] These regulations are based on the potential health risks associated with DEHP exposure.

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